molecular formula C9H12ClNO3 B1378177 Methyl 3-amino-2-methoxybenzoate hydrochloride CAS No. 1187927-19-0

Methyl 3-amino-2-methoxybenzoate hydrochloride

Cat. No.: B1378177
CAS No.: 1187927-19-0
M. Wt: 217.65 g/mol
InChI Key: OSEGJDPSUUUNNN-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-methoxybenzoate hydrochloride: is a chemical compound with the molecular formula C9H11NO3·HCl. It is a derivative of benzoic acid and is commonly used in various chemical and pharmaceutical applications. This compound is known for its unique structural properties, which include an amino group and a methoxy group attached to a benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-methoxybenzoate hydrochloride typically involves the esterification of 3-amino-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-amino-2-methoxybenzoate hydrochloride can undergo oxidation reactions to form corresponding quinones or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Chemistry: Methyl 3-amino-2-methoxybenzoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: The compound has potential applications in the development of pharmaceutical drugs. It is investigated for its therapeutic properties and its ability to interact with biological targets.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

    Methyl 2-amino-3-methoxybenzoate: Similar in structure but differs in the position of the amino and methoxy groups.

    Methyl 3-aminobenzoate: Lacks the methoxy group, making it less versatile in certain reactions.

    Methyl 3-amino-4-methoxybenzoate: Similar but with the methoxy group in a different position.

Uniqueness: Methyl 3-amino-2-methoxybenzoate hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

methyl 3-amino-2-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-12-8-6(9(11)13-2)4-3-5-7(8)10;/h3-5H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEGJDPSUUUNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-19-0
Record name Benzoic acid, 3-amino-2-methoxy-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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